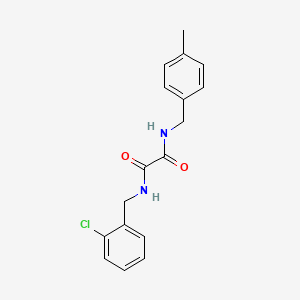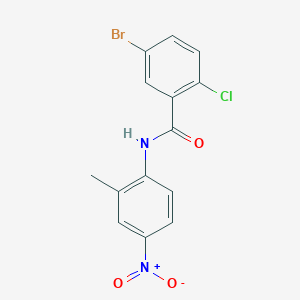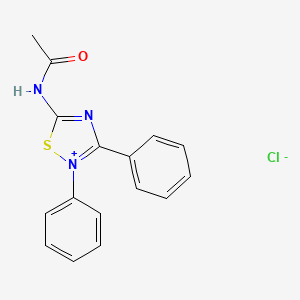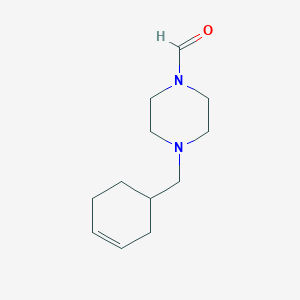![molecular formula C20H22N2O2 B5118733 N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B5118733.png)
N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide, also known as AMPA, is a compound that has gained attention in the field of scientific research due to its potential therapeutic applications. AMPA belongs to the class of benzamide compounds and has been shown to have significant biological activity.
Mechanism of Action
The mechanism of action of N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are inflammatory mediators. Inhibition of COX-2 results in a reduction in the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). These effects contribute to the anti-inflammatory and immunomodulatory properties of N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide.
Advantages and Limitations for Lab Experiments
The advantages of using N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide in lab experiments include its high potency and specificity for COX-2 inhibition. In addition, N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has low toxicity and is well-tolerated in animal models. However, the limitations of using N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide in lab experiments include its high cost and limited availability.
Future Directions
There are several future directions for the study of N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide. One potential area of research is the development of novel N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide in the treatment of autoimmune diseases. Additionally, the role of N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide in modulating the immune system and its effects on cancer progression warrant further investigation.
Synthesis Methods
The synthesis of N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide involves the reaction of N-allyl-2-aminobenzamide with 3-(4-methylphenyl)propanoic acid. The reaction is catalyzed by a suitable reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and is carried out under anhydrous conditions. The resulting product is purified using column chromatography, yielding a white solid.
Scientific Research Applications
N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. In addition, N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been found to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
2-[3-(4-methylphenyl)propanoylamino]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-14-21-20(24)17-6-4-5-7-18(17)22-19(23)13-12-16-10-8-15(2)9-11-16/h3-11H,1,12-14H2,2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJAOBWSSOJDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-methylphenyl)propanoylamino]-N-prop-2-enylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5118665.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)

![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5118674.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5118691.png)
![11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118694.png)



![3-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5118708.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5118713.png)


![N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5118734.png)